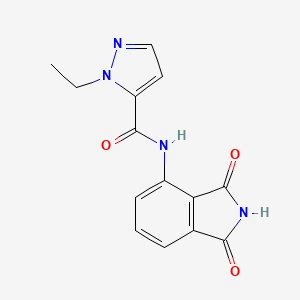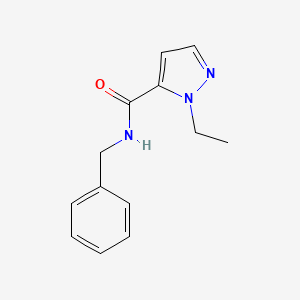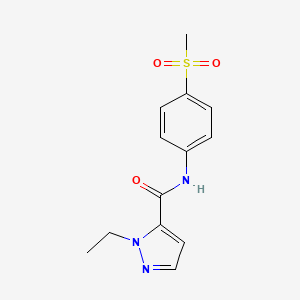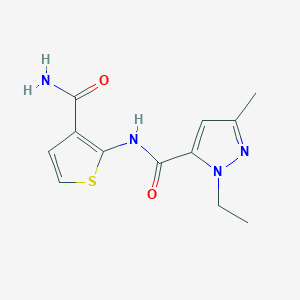
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide, also known as EPC, is a compound that is widely used in scientific research. It is a heterocyclic amide with a unique structure and properties that make it a valuable tool for many laboratory experiments.
Aplicaciones Científicas De Investigación
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including as a model compound for the study of amide synthesis, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the structure and function of proteins. It has also been used to study the effects of various drugs on the human body.
Mecanismo De Acción
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting AChE, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide can increase the amount of acetylcholine in the body, resulting in increased nerve activity.
Biochemical and Physiological Effects
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to increase the activity of certain enzymes, such as AChE, and to decrease the activity of others, such as acetylcholinesterase. Additionally, it has been found to increase the levels of certain hormones, such as dopamine and noradrenaline, and to reduce the levels of certain neurotransmitters, such as serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low toxicity, and is stable over a wide range of temperatures and pH levels. Additionally, it is relatively inexpensive and can be used in a variety of applications. However, it has several limitations as well. It is relatively unstable in the presence of light and oxygen, and its effects on the body can vary depending on the dose and duration of exposure.
Direcciones Futuras
There are a number of potential future directions for the use of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide in scientific research. These include the development of new methods for synthesizing the compound, the use of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide in drug discovery and development, and the further study of its biochemical and physiological effects. Additionally, further research into the mechanism of action of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide could lead to the discovery of new therapeutic uses for the compound. Finally, the use of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide in combination with other drugs could lead to the development of new treatments for a variety of diseases and conditions.
Métodos De Síntesis
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide can be synthesized from a variety of starting materials, including 4-nitrobenzaldehyde, ethyl 2-methanesulfonate, and 1-ethyl-1H-pyrazole-5-carboxylic acid. This synthesis is typically performed in an aqueous medium and involves a series of reactions that include condensation, hydrolysis, and cyclization. The product is then purified by recrystallization.
Propiedades
IUPAC Name |
2-ethyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-16-11(8-9-14-16)13(17)15-10-6-4-5-7-12(10)20(2,18)19/h4-9H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSFQXWCHLZEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B6537109.png)
![4-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamido}benzamide](/img/structure/B6537122.png)
![3-(4-chlorobenzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6537130.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6537157.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6537158.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6537166.png)



![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)

